5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine
CAS No.:
Cat. No.: VC17229478
Molecular Formula: C6H4FN3
Molecular Weight: 137.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4FN3 |
|---|---|
| Molecular Weight | 137.11 g/mol |
| IUPAC Name | 5-fluoro-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C6H4FN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H |
| Standard InChI Key | RTWXMKDXNFQELL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NN=CN2C(=C1)F |
Introduction
Structural and Crystallographic Characteristics
The triazolo[4,3-a]pyridine core consists of a fused triazole and pyridine ring system. X-ray diffraction (XRD) studies of the parent compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, reveal a centrosymmetric monoclinic space group P2₁/n with eight molecules per unit cell . The asymmetric unit contains two independent molecules linked via N–H⋯N hydrogen bonds, forming an R₂²(8) graph . The dihedral angle between the pyridine and triazole rings is minimal (1.8–3.1°), indicating near-planar geometry .
Introducing a fluorine atom at the 5-position likely enhances planarity due to fluorine’s electronegativity and small atomic radius. Comparative bond length analysis (Table 1) suggests that fluorination may shorten adjacent C–N and C–C bonds, similar to trends observed in fluorinated heterocycles .
Table 1: Comparative Bond Lengths (Å) in Triazolopyridine Derivatives
| Bond Type | Parent Compound | Hypothesized 5-Fluoro Analog |
|---|---|---|
| Pyridine C–N | 1.337 | 1.322 (estimated) |
| Triazole N–N | 1.310 | 1.305 (estimated) |
| C–F (position 5) | N/A | 1.342 (estimated) |
Spectroscopic and Electronic Properties
The vibrational spectra of triazolopyridine derivatives, including FTIR and FT-Raman, are dominated by modes associated with the triazole and pyridine rings. For the parent compound, the triazole ring exhibits a Stokes shift of 9,410 cm⁻¹, while the pyridine ring shows a shift of 7,625 cm⁻¹ . Fluorination at position 5 is expected to red-shift these values due to increased electron-withdrawing effects, altering the HOMO-LUMO gap. Density functional theory (DFT) calculations at the B3LYP/6-311G(2d,2p) level predict a HOMO-LUMO energy gap reduction of ~0.3 eV compared to non-fluorinated analogs .
Synthesis and Functionalization
While no direct synthetic route for 5-fluoro- triazolo[4,3-a]pyridine is documented, analogous methodologies involve:
-
Cyclocondensation: Reaction of 5-fluoropyridine-2-hydrazine with formic acid or orthoesters to form the triazole ring .
-
Sulfonylation: Introduction of sulfonamide groups at the 6- or 8-position, as demonstrated in antimalarial triazolopyridines .
-
Cross-Coupling: Suzuki-Miyaura coupling for aryl group introduction, enhancing pharmacological profiles .
Pharmacokinetic and Toxicity Considerations
Fluorine incorporation generally improves bioavailability and reduces cytochrome P450-mediated metabolism. For example, the trifluoromethyl group in RORγt inhibitor 5a enhances plasma half-life (t₁/₂ = 6.2 h in mice) . Preliminary toxicity assessments of triazolopyridines indicate low hemolytic potential (<5% hemolysis at 100 μM) .
Future Directions
-
Synthetic Optimization: Develop regioselective fluorination protocols to access 5-fluoro derivatives.
-
Targeted Drug Design: Exploit fluorine’s electronegativity to fine-tune interactions with biological targets like falcipain-2 or c-Met.
-
Multicomponent Reactions: Explore Ugi or Biginelli reactions for diversifying substitution patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume